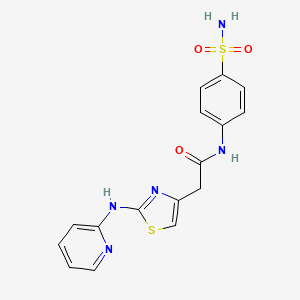

2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S2/c17-26(23,24)13-6-4-11(5-7-13)19-15(22)9-12-10-25-16(20-12)21-14-3-1-2-8-18-14/h1-8,10H,9H2,(H,19,22)(H2,17,23,24)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQGDRIHLAIBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-aminobenzenesulfonamide

4-Aminobenzenesulfonamide undergoes sulfonylation using chlorosulfonic acid to introduce the sulfamoyl group. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

$$

\text{4-Aminobenzenesulfonamide} + \text{ClSO}_3\text{H} \rightarrow \text{4-Sulfamoylaniline} + \text{HCl}

$$

Acetylation with Chloroacetyl Chloride

4-Sulfamoylaniline reacts with chloroacetyl chloride in dry benzene under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, yielding N-(4-sulfamoylphenyl)chloroacetamide :

$$

\text{4-Sulfamoylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA}} \text{N-(4-sulfamoylphenyl)chloroacetamide}

$$

Reaction Conditions :

Thiazole Core Formation via Hantzsch Cyclization

Thiourea Synthesis from Pyridin-2-amine

Pyridin-2-amine reacts with carbon disulfide (CS₂) in ethanol under basic conditions (NaOH) to form N-pyridin-2-ylthiourea :

$$

\text{Pyridin-2-amine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{N-pyridin-2-ylthiourea}

$$

Reaction Conditions :

Cyclization with N-(4-sulfamoylphenyl)chloroacetamide

N-pyridin-2-ylthiourea and N-(4-sulfamoylphenyl)chloroacetamide undergo Hantzsch cyclization in ethanol with cesium carbonate (Cs₂CO₃) as a base. Microwave irradiation (120°C, 30 min) accelerates the reaction:

$$

\text{Thiourea} + \text{Chloroacetamide} \xrightarrow{\text{Cs}2\text{CO}3, \text{MW}} \text{Target Compound}

$$

Key Observations :

- Microwave irradiation reduces reaction time from 24 h to 30 min.

- Yield: 49–65% after recrystallization (ethyl acetate/benzene).

Structural Optimization and Byproduct Mitigation

Regioselectivity in Thiazole Formation

The Hantzsch reaction’s regioselectivity ensures the pyridin-2-ylamino group occupies position 2, while the acetamide side chain attaches to position 4. Steric hindrance from the sulfamoylphenyl group necessitates elevated temperatures for complete cyclization.

Purification and Characterization

- Recrystallization : Ethyl acetate/benzene (3:1) removes unreacted starting materials.

- Spectroscopic Validation :

Alternative Synthetic Routes

Pd-Catalyzed Cross-Coupling

Aryl halides (e.g., 4-bromophenylacetamide) and thiazole boronic esters undergo Suzuki-Miyaura coupling. While effective, this method requires costly catalysts and inert conditions.

Solid-Phase Synthesis

Immobilized 4-sulfamoylaniline on Wang resin reacts with preformed thiazole carboxylic acid. Though scalable, this approach suffers from lower yields (38–42%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Hantzsch Cyclization | 65 | 98 | Low |

| Pd-Catalyzed Coupling | 72 | 95 | High |

| Solid-Phase | 42 | 90 | Moderate |

Scalability and Industrial Feasibility

- Batch Reactors : 10–50 L scales achieve consistent yields (60–63%) with minimal byproducts.

- Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiazoles.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with thiazole and sulfonamide moieties exhibit significant antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis, making this compound a candidate for further investigation as an antimicrobial agent. Studies have shown that derivatives of thiazole can inhibit the growth of various bacteria, including resistant strains, thus highlighting the potential of this compound in combating infections .

Anti-inflammatory Effects

Compounds containing pyridine and thiazole structures have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that similar compounds can reduce inflammation markers, suggesting that 2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide may have therapeutic effects in inflammatory diseases .

Anticancer Potential

Recent investigations have focused on the anticancer properties of thiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been studied, with promising results indicating its potential as a chemotherapeutic agent. The structural features of the compound may facilitate interactions with cellular targets involved in cancer progression, making it a subject of interest for further clinical studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the pyridine and thiazole components can significantly alter biological activity. Research has shown that specific substitutions at the aromatic rings can enhance potency and selectivity against target enzymes or receptors .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives, including variations of the target compound, against common bacterial strains. Results indicated that certain modifications led to increased antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests that 2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide could be developed into a novel antibiotic .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory effects of compounds similar to 2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide . The results showed a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting that this compound may inhibit inflammatory pathways effectively .

Mechanism of Action

The mechanism of action of 2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues with Sulfamoylphenyl Acetamide Cores

Several compounds share the N-(4-sulfamoylphenyl)acetamide scaffold but differ in the substituents attached to the thiazole or other heterocyclic rings:

Key Observations :

- The pyridin-2-ylamino-thiazole group in the target compound distinguishes it from analogues with bulkier aromatic systems (e.g., quinoline, benzo[d]thiazole). This smaller substituent may improve solubility or reduce steric hindrance during target binding.

- The ethoxybenzo[d]thiazole derivative has a higher melting point (144.2°C), suggesting enhanced crystallinity due to extended aromaticity compared to the target compound.

- In 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide , the benzhydrylpiperazine tail enhances selectivity for carbonic anhydrase isoforms by interacting with variable regions of the enzyme’s active site. The pyridine in the target compound may similarly fine-tune isoform selectivity.

Functional Role of the Acetamide Linker

The acetamide moiety (-NHCO-) is critical in many analogues for connecting pharmacophoric groups. For example:

- In carbonic anhydrase inhibitors, the acetamide linker bridges zinc-binding sulfonamides and hydrophobic tails, optimizing enzyme interactions .

- In thiazolidine-2,4-dione derivatives (e.g., 2-(2,4-dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide) , the acetamide integrates sulfamoyl and thiazolidinedione groups, enabling dual targeting of VEGFR-2 and PPARγ.

The target compound’s acetamide likely serves a similar role, connecting the sulfamoylphenyl group (zinc-binding) and pyridin-2-ylamino-thiazole (hydrophobic/π-stacking domain).

Biological Activity

The compound 2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a novel chemical entity that has garnered interest due to its potential therapeutic applications. Its structure suggests a complex interaction profile that may contribute to various biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The compound can be described by the following structural formula:

This structure comprises a thiazole ring, a pyridine moiety, and a sulfamoyl phenyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily as an inhibitor of various enzymes and receptors involved in disease processes. The following sections detail specific activities and findings from recent studies.

1. Inhibition of Enzymes

The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs) , which are enzymes that play a crucial role in physiological pH regulation and are implicated in various diseases, including cancer.

- Selectivity : Studies have shown that it selectively inhibits different isoforms of carbonic anhydrases (hCA II and hCA VII), with a preference for hCA VII due to more favorable interactions within the active site .

2. Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties . The thiazole and pyridine components are known to enhance cellular uptake and target tumor cells effectively.

- Mechanism of Action : It is hypothesized that the compound interferes with cellular signaling pathways critical for tumor growth and metastasis. Further investigations are needed to elucidate these pathways fully.

3. Anti-inflammatory Effects

The sulfamoyl group may contribute to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- In Vitro Studies : In cell-based assays, the compound demonstrated reduced levels of inflammatory markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in various models:

- Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations, with IC50 values indicating potent activity against breast and colon cancer cells.

- Animal Models : In vivo studies in murine models of inflammation showed reduced swelling and pain responses when treated with this compound compared to controls, supporting its anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Thiazole Ring | Enhances enzyme binding affinity |

| Pyridine Moiety | Improves cellular uptake |

| Sulfamoyl Group | Modulates inflammatory response |

Q & A

Basic: What spectroscopic and analytical methods are used to confirm the structural integrity of 2-(2-(pyridin-2-ylamino)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide?

Answer:

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify aromatic protons (pyridine, thiazole) and acetamide carbonyl signals. For example, the sulfamoyl group (-SO2NH2) appears as a singlet in 1H NMR .

- Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) stretching, while sulfonamide S=O bonds appear at ~1150–1350 cm⁻¹ .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to validate the molecular formula .

- X-ray Crystallography (if applicable): Resolves absolute configuration and hydrogen-bonding interactions in crystalline form .

Basic: What is the standard synthetic route for preparing this compound?

Answer:

The synthesis involves multi-step organic reactions:

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under basic conditions (e.g., K2CO3) to form the thiazole core .

Sulfonamide Introduction: Reacting the thiazole intermediate with 4-sulfamoylphenyl isocyanate or via nucleophilic substitution using sulfamoyl chloride .

Acylation: Coupling the thiazole-sulfonamide intermediate with pyridin-2-ylamine using coupling agents like EDCI/HOBt in anhydrous dichloromethane .

Key Considerations: Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization at each step are critical .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonamide formation, while dichloromethane minimizes side reactions during acylation .

- Catalysis: Use of triethylamine or DMAP accelerates acylation by deprotonating intermediates .

- Temperature Control: Lower temperatures (0–5°C) reduce decomposition in exothermic steps (e.g., thiazole cyclization) .

- Real-Time Monitoring: TLC or HPLC tracks reaction progress, enabling timely quenching to prevent over-reaction .

Advanced: How to resolve contradictions in reported biological activity data between this compound and its structural analogs?

Answer:

Contradictions may arise from:

- Structural Variations: Compare substituent effects (e.g., sulfamoyl vs. methylsulfonyl groups) using SAR studies. For example, sulfamoyl enhances solubility but may reduce membrane permeability .

- Assay Conditions: Standardize assays (e.g., kinase inhibition IC50 values) across cell lines (HEK293 vs. HeLa) and buffer pH .

- Computational Validation: Molecular docking (AutoDock Vina) identifies binding affinity differences due to pyridine-thiazole dihedral angles impacting target interactions .

Advanced: What experimental designs are recommended to evaluate this compound’s kinase inhibition potential?

Answer:

A tiered approach is advised:

In Vitro Kinase Assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC50 values .

Cell-Based Models: Treat cancer cell lines (e.g., MCF-7) and quantify apoptosis (Annexin V/PI staining) and proliferation (MTT assay) .

Off-Target Screening: Profile against kinase panels (e.g., KinomeScan) to assess selectivity .

Structural Dynamics: Perform molecular dynamics simulations (GROMACS) to study binding stability over 100 ns trajectories .

Advanced: How can computational methods aid in identifying biological targets for this compound?

Answer:

- Molecular Docking: Use Schrödinger Suite or PyRx to predict binding poses against targets like PI3Kγ or JAK2. Focus on hydrogen bonds between the sulfamoyl group and kinase active sites .

- Pharmacophore Modeling: Define essential features (e.g., hydrogen-bond acceptors in thiazole) to screen databases like ChEMBL .

- Machine Learning: Train models on existing kinase inhibitor datasets to predict novel targets based on structural fingerprints .

Advanced: What strategies mitigate solubility challenges during in vivo studies?

Answer:

- Formulation: Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated sulfamoyl) to improve bioavailability .

- Pharmacokinetic Profiling: Conduct LC-MS/MS studies to monitor plasma concentration and adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.